

# Preclinical Pharmacology of Mazisotine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Mazisotine |           |
| Cat. No.:            | B6153141   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Mazisotine (also known as LY3556050 and CNTX-0290) is a selective, non-peptide agonist of the somatostatin receptor subtype 4 (SSTR4).[1][2] It was investigated as a potential non-opioid analgesic for the treatment of chronic pain conditions, including diabetic peripheral neuropathic pain, osteoarthritis, and chronic low back pain.[3][4][5] Somatostatin is an inhibitory neuropeptide that can modulate nociceptive signaling in the peripheral nervous system.[6] The development of mazisotine was based on the hypothesis that selective activation of SSTR4, which is expressed on sensory neurons, could provide pain relief.[1] Phase 1 clinical trials suggested that mazisotine was well-tolerated and had good oral absorption.[5] While showing some efficacy in a Phase 2 trial for diabetic peripheral neuropathic pain, it did not demonstrate superiority over placebo in trials for osteoarthritis and chronic low back pain.[4][6][7] Ultimately, the clinical development of mazisotine for pain was discontinued by Eli Lilly.[8] This technical guide provides a comprehensive overview of the available preclinical pharmacology of mazisotine, intended for researchers and professionals in drug development.

## **Mechanism of Action**

**Mazisotine** is a selective agonist of the somatostatin receptor subtype 4 (SSTR4), a G-protein coupled receptor.[1][2] The activation of SSTR4 by an agonist like **mazisotine** is thought to inhibit peripheral nociceptive activity.[6] According to a press release from Centrexion, the proposed mechanism involves the SSTR4 receptor acting as a "master control" switch to







reduce the activity of several other pain receptors, including specific calcium and potassium channels, as well as TRPV1 and TRPA1 channels, thereby decreasing the transmission of pain signals.[9]

# **Signaling Pathway**

The binding of **mazisotine** to the SSTR4 receptor is expected to initiate a signaling cascade that leads to the inhibition of neuronal excitability and a reduction in pain signaling. A simplified representation of this proposed pathway is depicted below.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. LY3556050 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. LY3556050 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. mazisotine (LY3556050) / Eli Lilly, Centrexion Therap [delta.larvol.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 7. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 8. Mazisotine Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 9. Lilly lands non-opioid pain asset | Drug Discovery News [drugdiscoverynews.com]
- To cite this document: BenchChem. [Preclinical Pharmacology of Mazisotine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6153141#preclinical-pharmacology-of-mazisotine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com